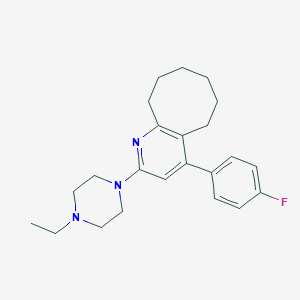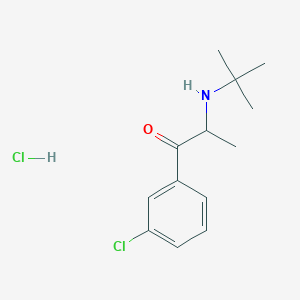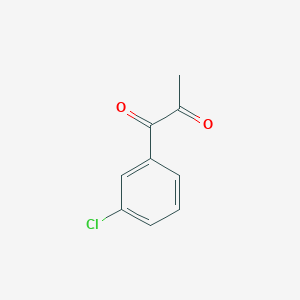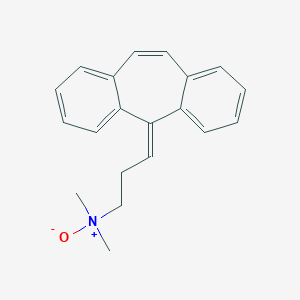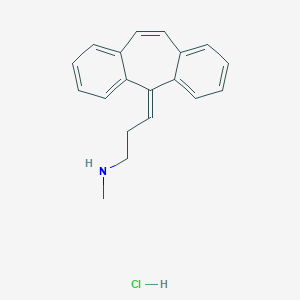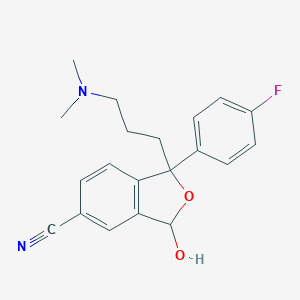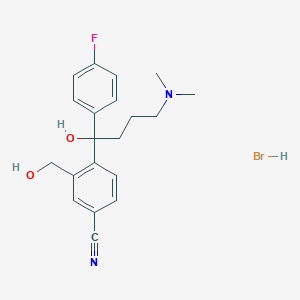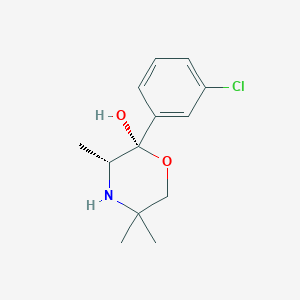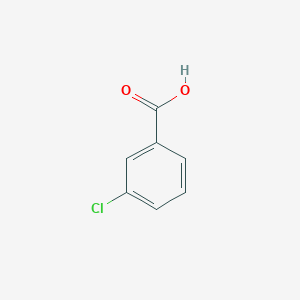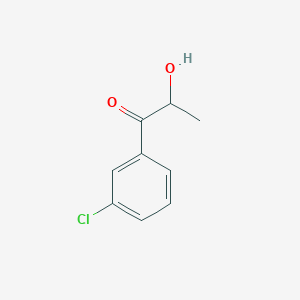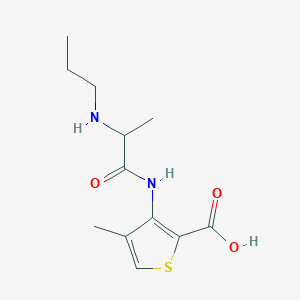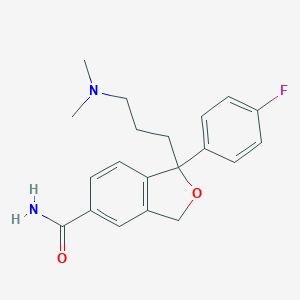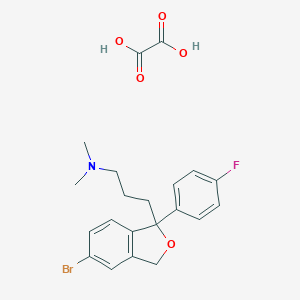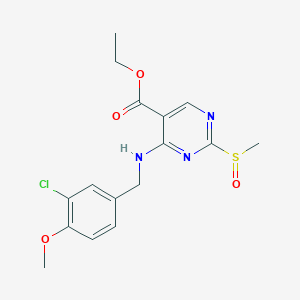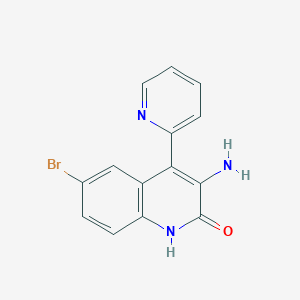
3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity with other compounds and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like its acidity or basicity, reactivity, etc.科学的研究の応用
Antiproliferative and Antimicrobial Activities
A study by Eweas, Abdallah, and Elbadawy (2021) explored the synthesis of 2-pyridyl [3H]-quinazolin-4-one derivatives, closely related to 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, for potential antitumor and antimicrobial applications. The derivatives showed selective antibacterial activity against Gram-positive bacteria and potential as candidates for further developmental studies.
Synthesis and Photophysics
In 2018, Bonacorso et al. synthesized a series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, where the synthesis involved a precursor similar to 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. The study highlighted the photophysical properties of these compounds, suggesting potential applications in material science.
Anti-Platelet Activity
Margariti et al. (2020) Margariti et al. used compounds structurally similar to 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one as ligands in rhodium(III) complexes. These complexes exhibited potent platelet-activating factor (PAF) inhibition, indicating potential for developing new anti-inflammatory drugs.
Regioselective Synthesis
Poomathi et al. (2015) Poomathi et al. demonstrated a green approach for the regioselective synthesis of novel quinoline scaffolds, starting from isatins and involving amines resembling 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. This approach can be significant for developing environmentally friendly synthetic methods.
Anti-Inflammatory and Analgesic Activities
A study by Eweas et al. (2012) synthesized a series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, similar to the compound . The compounds exhibited good analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents.
Antitumor Properties
Huang et al. (2013) Huang et al. synthesized and tested a series of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones for anti-proliferative activity. One of the compounds showed significant anticancer activity in an in vivo model, indicating the potential of such structures for cancer treatment.
Reactivity Studies
Hertog and Buurman (2010) Hertog and Buurman investigated the reactivity of isomeric aminobromoquinolines. They explored the transformations occurring under specific conditions, providing insights into the chemical behavior of compounds like 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one.
Antibacterial Activity of Quinoline Derivatives
Singh et al. (2010) Singh et al. studied the antibacterial activity of substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives. Their findings highlight the antimicrobial potential of quinoline-related structures.
Green Synthesis Approach
Murugesan et al. (2016) Murugesan et al. used a green chemistry approach for synthesizing quinoline derivatives. They utilized a nanocrystalline titania-based sulfonic acid catalyst, indicating an eco-friendly method for producing compounds like 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one.
DNA Interaction and Cytotoxicity Studies
Varma et al. (2020) Varma et al. conducted DNA interaction and cytotoxicity studies using rhenium(I) complexes with ligands structurally related to 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. These studies are crucial for understanding the biological interactions and potential therapeutic applications of such compounds.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other potential hazards.
将来の方向性
This would involve hypothesizing potential applications or areas of study for the compound based on its properties and behavior.
特性
IUPAC Name |
3-amino-6-bromo-4-pyridin-2-yl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-8-4-5-10-9(7-8)12(13(16)14(19)18-10)11-3-1-2-6-17-11/h1-7H,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLDFOLKYISENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507418 | |
| Record name | 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one | |
CAS RN |
77616-97-8 | |
| Record name | 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(1H)-Quinolinone, 3-amino-6-bromo-4-(2-pyridinyl)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VCF7RM64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



